molecular formula C14H11N3O3 B2421041 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 932242-36-9

5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2421041
CAS No.: 932242-36-9
M. Wt: 269.26
InChI Key: SZQJKVYCKULSHF-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid: is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a fused pyrazole and pyrimidine ring system with a methoxyphenyl group at the 5-position and a carboxylic acid group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate then undergoes cyclization with formamide or formic acid to yield the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in combinatorial chemistry and drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: In medicinal chemistry, derivatives of this compound have shown promise as anticancer agents, anti-inflammatory agents, and antimicrobial agents. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug design due to its ability to bind to multiple biological targets .

Industry: In the industrial sector, this compound is used in the development of new materials with unique photophysical properties. Its derivatives are explored for applications in organic electronics and as fluorescent probes .

Mechanism of Action

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound without the methoxyphenyl and carboxylic acid groups.

    5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: Similar structure but with a phenyl group instead of a methoxyphenyl group.

    5-(3-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid: An oxidized derivative with a hydroxyl group instead of a methoxy group.

Uniqueness: The presence of the methoxy group at the 3-position of the phenyl ring and the carboxylic acid group at the 7-position of the pyrazolo[1,5-a]pyrimidine core imparts unique chemical and biological properties to 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-10-4-2-3-9(7-10)11-8-12(14(18)19)17-13(16-11)5-6-15-17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQJKVYCKULSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=NN3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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